Anpirtoline hydrochloride is a synthetic compound primarily utilized in scientific research for its interaction with serotonin receptors, specifically as a selective agonist for the 5-HT1B receptor subtype. [] This selectivity makes it a valuable tool for investigating the physiological and pharmacological roles of 5-HT1B receptors in the central nervous system. []
Anpirtoline hydrochloride can be synthesized through a multi-step process. A common method involves the reaction of 2-chloro-6-pyridylthiol with 4-piperidone. The synthesis typically occurs under an argon atmosphere, utilizing sodium hydride as a base and dimethylacetamide as the solvent. The reaction parameters often include controlled temperatures and pressures to optimize yield and purity .
The molecular structure of anpirtoline hydrochloride features a piperidine ring linked to a pyridine moiety via a sulfur atom. The compound's structure can be represented as follows:
Anpirtoline hydrochloride is involved in several types of chemical reactions:
Anpirtoline hydrochloride primarily acts on serotonin receptors, specifically:
The compound influences the serotonin pathway, leading to decreased serotonin synthesis through its agonistic action on 5-HT1B receptors .
Anpirtoline hydrochloride is soluble in water, facilitating its use in biological assays and experiments .
Anpirtoline hydrochloride exhibits several notable physical and chemical properties:
Anpirtoline hydrochloride has diverse applications across multiple scientific domains:
Anpirtoline exhibits highly potent agonistic activity at 5-HT1B receptors, with binding affinity (Ki) of 28 nM, significantly greater than its affinity for other serotonin receptor subtypes [2] [4]. This represents approximately 5-fold selectivity for 5-HT1B over 5-HT1A receptors (Ki = 150 nM) and substantially greater selectivity over 5-HT2 receptors (Ki = 1,490 nM) [1] [6]. Functionally, anpirtoline mimics serotonin by inhibiting adenylate cyclase activity in rat substantia nigra homogenates, thereby reducing forskolin-stimulated cAMP production – an effect blocked by 5-HT1B antagonists propranolol and penbutolol [2].
The species-specific binding profile warrants particular attention. Anpirtoline demonstrates markedly higher potency in rat brain cortex slices (EC₅₀ = 55 nM) compared to pig brain cortex slices (EC₅₀ = 1,190 nM) for inhibiting electrically evoked [³H]-5-HT overflow [2]. This difference reflects the known pharmacological divergence between rodent and human 5-HT1B receptors, attributed to a single amino acid variation (threonine vs. asparagine at position 355) [7]. Despite this difference, anpirtoline maintains sufficient affinity for human receptors to be pharmacologically relevant.
Table 1: Binding Affinity Profile of Anpirtoline Hydrochloride at Serotonin Receptors
Receptor Subtype | Ki Value (nM) | Selectivity Ratio (vs. 5-HT1B) | Functional Activity |
---|---|---|---|
5-HT1B | 28 | 1 | Full agonist |
5-HT1A | 150 | 5.4 | Partial agonist |
5-HT2A | 1,490 | 53.2 | Negligible |
5-HT3 | 29.5 | 1.05 | Antagonist |
Anpirtoline demonstrates potent antagonism at 5-HT3 receptors (Ki = 29.5 nM), functioning as a competitive inhibitor of cation influx through this ligand-gated ion channel [3] [4]. In N1E-115 neuroblastoma cells, anpirtoline concentration-dependently inhibits serotonin-stimulated [¹⁴C]-guanidinium influx with an apparent pA₂ value of 7.78 [3]. The rank order of potency for 5-HT3 antagonism is ondansetron > anpirtoline > metoclopramide, positioning it as a moderately potent antagonist in this class [3].
Structurally, the sulfur-containing linker between the pyridine and piperidine rings likely contributes to its 5-HT3 receptor recognition, possibly interacting with the receptor's extracellular domain critical for ligand binding [3] [6]. Functionally, this antagonism manifests in vivo through inhibition of the Bezold-Jarisch reflex (bradycardia induced by serotonin or phenylbiguanide) in anesthetized rats and suppression of cisplatin-induced emesis in pigs [3]. The dual activity profile (5-HT1B agonism/5-HT3 antagonism) is exceptionally rare among serotonergic compounds, with anpirtoline representing one of the first documented examples of this pharmacological combination [3] [6].
Beyond its primary targets, anpirtoline exhibits significant cross-reactivity at 5-HT1A receptors and weaker interactions with 5-HT2 family receptors:
5-HT1A Receptors: Anpirtoline binds to 5-HT1A sites with moderate affinity (Ki = 150 nM) and functions as a partial agonist [1] [2] [6]. While less potent than its 5-HT1B activity, this interaction contributes to its overall neuropharmacological profile. Autoradiographic studies reveal that anpirtoline administration decreases regional serotonin synthesis in raphe nuclei – an effect potentially mediated by 5-HT1A autoreceptors in this region [1]. The compound's antidepressant-like effects in rodent models may involve combined 5-HT1B and 5-HT1A activation [2] [7].
5-HT2 Receptors: Binding affinity at 5-HT2A receptors is weak (Ki = 1,490 nM) and considered functionally insignificant at typical pharmacological doses [2] [4]. Importantly, anpirtoline lacks appreciable affinity for 5-HT2C receptors, distinguishing it pharmacologically from less selective agents like TFMPP (m-trifluoromethylphenylpiperazine) [1]. This absence of 5-HT2C activity potentially contributes to its cleaner side effect profile regarding anxiety induction compared to non-selective serotonergic agonists [1] [2].
Table 2: Functional Consequences of Anpirtoline's Receptor Cross-Reactivity
Receptor Interaction | Functional Consequence | Experimental Evidence |
---|---|---|
5-HT1A partial agonism | Reduced serotonin synthesis in raphe nuclei | Autoradiographic measurement of α-[¹⁴C]methyl-l-tryptophan conversion in rat brain [1] |
5-HT1A partial agonism | Contribution to antidepressant-like effects | Forced swim test in rats [2] |
Lack of 5-HT2C affinity | Absence of anxiogenic effects typically associated with 5-HT2C activation | Comparison with TFMPP in behavioral models [1] |
5-HT2A negligible binding | Reduced likelihood of hallucinogenic or cardiovascular side effects | Receptor binding assays across serotonin receptor subtypes [2] [4] |
Anpirtoline modulates serotonergic transmission through both direct receptor interactions and downstream allosteric effects on neurotransmitter systems:
As a terminal autoreceptor agonist, anpirtoline inhibits serotonin release through presynaptic 5-HT1B receptors. Acute administration significantly reduces serotonin synthesis rates (measured via autoradiographic α-[¹⁴C]methyl-l-tryptophan method) in virtually all serotonergic projection areas, including cortex, hippocampus, striatum, thalamus, and hypothalamus [1]. This synthesis inhibition is regionally heterogeneous, with the greatest reductions observed in hippocampus (44%), thalamus (43%), and cortex (39%) compared to saline-treated controls [1].
Chronic administration (14 days) produces neuroadaptive changes, with serotonin synthesis rates returning toward baseline in most brain regions – a phenomenon attributed to possible 5-HT1B receptor desensitization [1]. This adaptation may underlie the time-dependent effects observed in behavioral models of antidepressant action [1] [7].
Beyond serotonin regulation, anpirtoline influences other neurotransmitter systems through heteroreceptor activation:
Table 3: Neurochemical Effects of Acute vs. Chronic Anpirtoline Administration
Neurochemical Parameter | Acute Administration Effect | Chronic Administration Effect | Proposed Mechanism |
---|---|---|---|
Serotonin synthesis rate | Decrease (30-44% across regions) | Normalization toward baseline | 5-HT1B autoreceptor desensitization |
Serotonin release | Significant inhibition | Partial recovery of release | Terminal autoreceptor adaptation |
Extracellular dopamine | Region-dependent modulation | Not characterized | Heteroreceptor-mediated regulation |
Acetylcholine release | Potential modulation | Not characterized | Presynaptic heteroreceptor activation |
cAMP signaling in nigra | Inhibition | Not characterized | Gi-protein coupled adenylate cyclase suppression |
The compound's ability to simultaneously decrease serotonin synthesis (via 5-HT1B/1A autoreceptors) while blocking 5-HT3 receptors creates a unique neurochemical signature distinct from selective reuptake inhibitors or single-target agonists [1] [3] [7]. This multimodal activity potentially explains its effects in models of aggression, where anpirtoline inhibits both instigation-induced and frustration-heightened aggression through 5-HT1B-mediated mechanisms [8]. The anti-aggressive effects are fully blocked by pretreatment with the selective 5-HT1B/1D antagonist GR127935, confirming receptor specificity [8].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0